Convolvine Convolvine It is an anesthetic acting on the nerve endings, with a good selectivity on sensory nerves. It lowers arterial pressure and acts as a vasodilator. Tropane alkaloid , from plants of the Convolvulaceae family.
A 0.125 % solution blocks the sensitive nerve endings in frog skin and extends the latency of the reflex response to a painful stimulus. The effect, developing gradually, reaches a maximum 55-60 minutes after application and lasts up to 2 hours. Convolvine (1/1000 to 1/3000) inhibits cardiac activity, dilates the vessels from isolated ear of rabbit at 3 mg/kg and lowers the arterial pressure in decerebrated cats.
It is an anesthetic acting on the nerve endings, with a good selectivity on sensory nerves. It lowers arterial pressure and acts as a vasodilator. Tropane alkaloid, from plants of the Convolvulaceae family.
Brand Name: Vulcanchem
CAS No.: 537-30-4
VCID: VC20740500
InChI: InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

Convolvine

CAS No.: 537-30-4

Cat. No.: VC20740500

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

Convolvine - 537-30-4

CAS No. 537-30-4
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3
Standard InChI Key HDLNHIIKSUHARQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC

Chemical Structure and Properties

Convolvine possesses a well-defined chemical structure that contributes to its biological activities and chemical behavior. The IUPAC name for this compound is 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate, which describes its core structure consisting of a nortropane skeleton linked to a dimethoxylated benzoate group .

Physical and Chemical Properties

The molecular properties of convolvine are critical for understanding its biochemical interactions and potential pharmacological applications.

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₄
Molecular Weight291.34 g/mol
Exact Mass291.14705815 g/mol
Physical AppearanceWhite powder
Topological Polar Surface Area (TPSA)56.80 Ų
XlogP2.70
Atomic LogP (AlogP)2.14
H-Bond Acceptors5
H-Bond Donors1
Rotatable Bonds4
SolubilitySoluble in chloroform and DMSO

These properties influence convolvine's pharmacokinetic behavior, including its ability to cross biological membranes and interact with cellular targets .

Structural Characteristics

Convolvine's chemical structure features three key reactive sites that determine its chemical behavior:

  • The nortropane nitrogen - This site is susceptible to alkylation and acylation reactions

  • The ester group - Can undergo hydrolysis under acidic or basic conditions

  • The aromatic methoxy groups - Subject to demethylation or electrophilic substitution reactions

The presence of these reactive sites makes convolvine a versatile starting material for the synthesis of derivatives with potentially enhanced or modified biological activities.

Sources and Isolation

Natural Sources

Convolvine is predominantly found in plant species belonging to the Convolvulus genus. The compound has been specifically reported in Convolvulus subhirsutus with available data confirming its presence . These plants have been used in traditional medicine in various cultures, though often without specific knowledge of their active constituents .

Extraction and Purification

Industrial production of convolvine involves extraction from Convolvulus species using appropriate solvents. The plant material undergoes processing to isolate the alkaloid, which is then purified using chromatographic techniques to obtain the pure compound. This process requires careful optimization to maximize yield while ensuring high purity of the final product.

Pharmacological Properties

Biological Activities

Convolvine exhibits several notable pharmacological properties that have been documented in scientific literature:

  • Antihypoxic activity - The compound has shown the ability to mitigate the effects of oxygen deprivation at the cellular level

  • Immunomodulating effects - Research indicates potential influence on immune system responses

  • Anti-inflammatory properties - Convolvine demonstrates capability to reduce inflammatory processes

These activities suggest potential therapeutic applications, although further research is needed to fully characterize the mechanisms of action and efficacy in various disease models.

Chemical Reactivity and Synthetic Pathways

Alkylation Reactions

Convolvine can undergo alkylation of the nortropane nitrogen to produce derivatives with altered bioactivities. Recent studies have explored these reactions using various alkyl halides under basic conditions (potassium carbonate in dimethylformamide).

Alkyl GroupReaction ConditionsYield (%)Bioactivity Highlight
Methyl60°C, 12 hr78Enhanced antihypoxic
Benzyl80°C, 24 hr65Immunomodulatory
Ethyl60°C, 18 hr72Anti-inflammatory

These derivatives have demonstrated improved solubility and target specificity compared to the parent compound, suggesting potential for enhanced therapeutic applications.

Synthesis Methods

Convolvine can be synthesized through various chemical pathways. One approach involves specific reactions with alkyl halides under controlled conditions. Industrial production methods typically rely on extraction from natural sources followed by purification, but synthetic routes are increasingly being explored for more efficient production.

The synthesis of convolvine derivatives offers opportunities to create compounds with improved pharmacological profiles or novel activities. This area of research continues to evolve as new synthetic methodologies are developed and applied to tropane alkaloid chemistry.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profile

Understanding the ADMET properties of convolvine is essential for evaluating its potential as a therapeutic agent. Computational prediction methods have provided valuable insights into these properties:

ADMET ParameterPredictionProbability
Human Intestinal AbsorptionPositive98.94%
Caco-2 PermeabilityPositive71.03%
Blood-Brain Barrier PenetrationPositive72.50%
Human Oral BioavailabilityPositive64.29%
Reproductive ToxicityPositive98.89%
Mitochondrial ToxicityPositive78.75%
NephrotoxicityNegative78.43%
Acute Oral ToxicityCategory III-

Toxicological Considerations

The predicted toxicity profile of convolvine indicates several areas of concern that would need to be addressed in any therapeutic development. The high probability of reproductive toxicity (98.89%) and mitochondrial toxicity (78.75%) suggests that safety assessments would be critical in preclinical and clinical evaluations . The classification as Category III for acute oral toxicity indicates moderate toxicity that requires careful dosage considerations.

Research Applications and Future Perspectives

Current Research Status

Current research on convolvine has primarily focused on characterizing its chemical properties, reactivity, and basic pharmacological activities. The comparison with convolamine in the context of sigma-1 receptor modulation represents an important advancement in understanding structure-activity relationships among tropane alkaloids .

Future Research Directions

Several promising areas for future research on convolvine include:

  • Detailed mechanism of action studies to understand how convolvine exerts its pharmacological effects

  • Development of semi-synthetic derivatives with enhanced efficacy and reduced toxicity

  • Exploration of specific therapeutic applications based on the known pharmacological properties

  • Investigation of potential synergistic effects with other compounds or treatment modalities

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